3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered thiazolidinone ring with a conjugated exocyclic double bond (Z-configuration) at position 4. The core structure is substituted with a 3,4-dimethoxyphenylmethylidene group, a 2-sulfanylidene (thione) moiety, and a propanamide side chain terminating in a 4-methylphenyl group. Its molecular weight is approximately 443.5 g/mol (calculated from ), with a Topological Polar Surface Area (TPSA) of 161 Ų, indicating moderate polarity . The 3,4-dimethoxy groups enhance lipophilicity (XLogP3 ~3.3), while the propanamide linker contributes to hydrogen-bonding capacity (1 donor, 7 acceptors) .
Properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14-4-7-16(8-5-14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-6-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQORVGPAQSES-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide is a thiazolidin derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.
- Molecular Formula : C15H15NO5S2
- Molecular Weight : 353.41 g/mol
- CAS Number : 1119833-26-9
1. Antioxidant Activity
Thiazolidin derivatives are known for their antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays, including the DPPH and TBARS assays. Research indicates that modifications in the thiazolidin structure can enhance antioxidant activity significantly.
2. Anticancer Activity
The compound exhibits promising anticancer effects against several cancer cell lines. Studies have shown that it induces apoptosis through the caspase pathway and affects cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HT-1080 | 6.8 | Apoptosis via caspase activation | |
| A549 | 8.4 | Cell cycle arrest | |
| MCF-7 | 3.2 | Apoptosis induction |
3. Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties, showing potential in modulating inflammatory pathways and reducing cytokine production in vitro.
Study on Anticancer Effects
A study conducted on various thiazolidin derivatives, including our compound of interest, demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and A549. The study concluded that the introduction of specific substituents at the thiazolidine ring enhances the compound's efficacy against cancer cells.
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of thiazolidin derivatives found that compounds with methoxy substitutions exhibited superior activity in lipid peroxidation assays, suggesting a structure-activity relationship that could guide future modifications for enhanced bioactivity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It potentially modulates receptor activity related to growth factor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Arylidene Substituents
Substituent Variations on the Arylidene Group
- The molecular weight decreases to ~387.5 g/mol, with a TPSA of 148 Ų, suggesting lower polarity .
3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide () :
The 1,3-benzodioxole group introduces a fused ring system, increasing steric bulk while maintaining electron-rich properties. Molecular weight: ~445.5 g/mol; XLogP3 ~3.5 .- Molecular weight: 404.5 g/mol; XLogP3 ~3.3 .
Modifications to the Propanamide Side Chain
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () :
The shorter acetamide chain (vs. propanamide) may reduce conformational flexibility, impacting target engagement. Molecular weight: ~380.4 g/mol; TPSA: 118 Ų .- (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (): A 3-hydroxyphenyl terminal group introduces an additional hydrogen-bond donor (2 donors, 6 acceptors), enhancing polarity (TPSA: 138 Ų) but reducing logP (~2.9) .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
